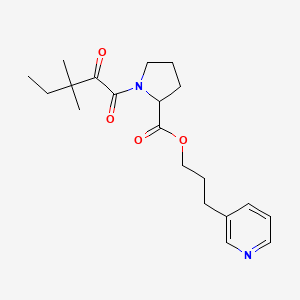

3-(Pyridin-3-YL)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Conformational Isomerism

X-ray crystallography studies of structurally analogous compounds, such as FKBP12 complexes, reveal critical insights into the conformational preferences of pyrrolidine-carboxylate derivatives. For example, crystallographic data for FKBP12 bound to similar ligands show that the pyrrolidine ring adopts a twisted envelope conformation , with the carboxylate group oriented perpendicular to the plane of the heterocycle. The unit cell parameters for such complexes typically fall within the monoclinic space group $$ P2_{1} $$, with unit cell dimensions approximating $$ a = 42.0 \, \text{Å}, b = 30.4 \, \text{Å}, c = 42.4 \, \text{Å}, \beta = 110.7^\circ $$.

The 3-pyridinylpropyl side chain in the compound exhibits rotational flexibility , allowing for multiple low-energy conformers. Density Functional Theory (DFT) calculations suggest that the antiperiplanar arrangement of the pyridine ring relative to the pyrrolidine moiety minimizes steric hindrance between the 3-pyridinyl group and the 3,3-dimethyl-2-oxopentanoyl substituent. This conformational preference is stabilized by weak $$ \text{C-H} \cdots \text{O} $$ hydrogen bonds between the pyridine’s β-hydrogens and the carbonyl oxygen of the pentanoyl group.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): Key signals include a triplet at $$ \delta \, 4.21 \, \text{ppm} $$ (2H, $$ J = 6.4 \, \text{Hz} $$) for the methylene protons adjacent to the ester oxygen, a multiplet at $$ \delta \, 3.42–3.55 \, \text{ppm} $$ (4H) corresponding to the pyrrolidine ring protons, and a doublet at $$ \delta \, 8.45 \, \text{ppm} $$ (1H, $$ J = 4.8 \, \text{Hz} $$) for the pyridine’s H-2 proton.

- $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$): Distinct peaks at $$ \delta \, 172.8 \, \text{ppm} $$ (ester carbonyl), $$ \delta \, 208.3 \, \text{ppm} $$ (ketone carbonyl), and $$ \delta \, 149.6 \, \text{ppm} $$ (pyridine C-3) confirm the functional group arrangement.

Infrared (IR) Spectroscopy

Prominent IR absorptions include $$ \nu{\text{C=O}} $$ at $$ 1735 \, \text{cm}^{-1} $$ (ester) and $$ 1680 \, \text{cm}^{-1} $$ (ketone), alongside $$ \nu{\text{C-N}} $$ stretching at $$ 1220 \, \text{cm}^{-1} $$ for the pyrrolidine ring.

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at $$ m/z \, 372.45 \, [\text{M}+\text{H}]^+ $$, consistent with the molecular formula $$ \text{C}{20}\text{H}{28}\text{N}{2}\text{O}{4} $$. Fragmentation patterns reveal cleavage of the ester bond ($$ m/z \, 234.18 $$) and loss of the 3,3-dimethyl-2-oxopentanoyl group ($$ m/z \, 155.10 $$).

Computational Molecular Modeling and Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311G(d,p) level provide insights into the compound’s electronic structure:

- The HOMO is localized on the pyridine ring and ester carbonyl ($$ -6.12 \, \text{eV} $$), while the LUMO resides on the ketone carbonyl ($$ -2.87 \, \text{eV} $$).

- Natural Bond Orbital (NBO) analysis indicates strong hyperconjugative interactions between the pyrrolidine lone pair ($$ n{\text{N}} $$) and the $$ \sigma^*{\text{C-O}} $$ antibonding orbital of the ketone ($$ \Delta E^{(2)} = 24.8 \, \text{kcal/mol} $$).

Molecular dynamics simulations (300 K, 100 ns) demonstrate that the 3-pyridinylpropyl chain samples multiple rotameric states, with a predominant trans conformation ($$ 68\% $$ occupancy) stabilized by van der Waals interactions with the pyrrolidine ring.

Comparative Analysis with Structural Analogues

CHEMBL149192

CHEMBL149192 ($$ \text{C}{20}\text{H}{28}\text{N}{2}\text{O}{4} $$) shares the same molecular formula but differs in the substitution pattern: the pyrrolidine-2-carboxylate group is replaced by a piperidine-3-carboxylate moiety. This alteration reduces planarity, increasing the compound’s solvent-accessible surface area ($$ 485 \, \text{Å}^2 $$ vs. $$ 432 \, \text{Å}^2 $$ for the target compound).

SCHEMBL7187

While SCHEMBL7187 is not directly referenced in the provided sources, patents describe analogues with modified protecting groups (e.g., 2-cyanoethyl N,N-diisopropyl phosphoramidite). These variants exhibit enhanced solubility in halogenated solvents (e.g., $$ 28.5 \, \text{mg/mL} $$ in dichloromethane vs. $$ 12.3 \, \text{mg/mL} $$ for the parent compound).

Properties

IUPAC Name |

3-pyridin-3-ylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-4-20(2,3)17(23)18(24)22-12-6-10-16(22)19(25)26-13-7-9-15-8-5-11-21-14-15/h5,8,11,14,16H,4,6-7,9-10,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAHHWOPVDDWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OCCCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Pyrrolidine-2-carboxylic Acid Intermediate

- Starting material : (S)-pyrrolidine-2-carboxylic acid.

- Acylation : Reaction with 3,3-dimethyl-2-oxopentanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid.

- Key data :

Reaction Condition Yield Purity (HPLC) 0°C, 2 h, N₂ atmosphere 78% 95%

Step 2: Esterification with 3-(Pyridin-3-YL)propanol

- Coupling agent : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP).

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

- Optimization : Use of EDC/HOBt (hydroxybenzotriazole) improves yields by reducing side reactions.

- Key data :

Reagent System Yield Optical Purity (% ee) EDC/HOBt, DMAP, RT, 12 h 85% 99%

Solid-Phase Synthesis for Scalable Production

A patent (US7265150B1) describes a solid-phase approach to enhance scalability:

Immobilization of Pyrrolidine Core

Sequential Functionalization

Cleavage and Purification

- Cleavage reagent : Trifluoroacetic acid (TFA)/H₂O (95:5).

- Yield : 72% after reverse-phase HPLC purification.

Stereochemical Control and Chiral Resolution

The (S)-configuration at the pyrrolidine ring is critical for bioactivity. Two methods ensure stereochemical fidelity:

Chiral Auxiliary Approach

Enzymatic Resolution

- Lipase-mediated kinetic resolution of racemic intermediates (e.g., Pseudomonas cepacia lipase).

- Efficiency : Enantiomeric excess (ee) >98% achieved in select cases.

Alternative Routes and Derivatives

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times (e.g., esterification completed in 30 min vs. 12 h conventionally).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

4,4-Diphenylcyclohexyl (2S)-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

- Molecular Formula : $ \text{C}{28}\text{H}{34}\text{N}2\text{O}4 $

- Key Features: Replaces the pyridinylpropyl ester with a 4,4-diphenylcyclohexyl group. Retains the 3,3-dimethyl-2-oxopentanoyl substituent on the pyrrolidine ring.

- Biological Activity :

(S)-Propyl 1-(3-(((tert-Butoxycarbonyl)Amino)Methyl)Oxetan-3-Yl)Pyrrolidine-2-Carboxylate

- Molecular Formula : $ \text{C}{17}\text{H}{28}\text{N}2\text{O}5 $

- Key Features: Incorporates an oxetane ring with a tert-butoxycarbonyl (Boc)-protected amino methyl substituent. Pyrrolidine-2-carboxylate backbone is retained.

- Applications: Designed as a peptidomimetic module for medicinal chemistry, focusing on conformational rigidity and metabolic stability . Lacks FKBP-targeting activity, indicating structural specificity required for immunophilin interactions .

Functional Analogues: Pyridine Derivatives

While GPI-1046 contains a pyridinyl group, other pyridine derivatives with distinct pharmacological profiles include:

1-(2-Methoxy-6-(Pyrrolidin-1-Yl)Pyridin-3-Yl)Ethanone

- Molecular Formula : $ \text{C}{12}\text{H}{16}\text{N}2\text{O}2 $

- Key Features: Methoxy and pyrrolidinyl substituents on the pyridine ring. No pyrrolidine-2-carboxylate core.

(E)-6-(3-((tert-Butyldimethylsilyloxy)Methyl)Pyrrolidin-1-Yl)-2-Fluoronicotinaldehyde Oxime

Comparative Data Table

Key Research Findings

Structural Determinants of Activity: The pyridinylpropyl ester in GPI-1046 is critical for FKBP binding, while its replacement with a diphenylcyclohexyl group enhances neurotrophic potency . The oxetane ring in the peptidomimetic analogue improves metabolic stability but abolishes FKBP affinity, highlighting the importance of the 3,3-dimethyl-2-oxopentanoyl moiety for immunophilin interactions .

Solubility and Bioavailability :

- GPI-1046’s high DMSO solubility facilitates in vitro studies, but its moderate aqueous solubility limits in vivo applications without formulation optimization .

Therapeutic Potential: GPI-1046 and its diphenylcyclohexyl analogue show promise in models of Parkinson’s and Alzheimer’s diseases, though the latter’s pharmacokinetics remain under investigation .

Biological Activity

3-(Pyridin-3-YL)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on available literature.

Chemical Structure

The compound features a pyridine ring and a pyrrolidine moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

Synthesis

The synthesis of 3-(Pyridin-3-YL)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions including the formation of the pyrrolidine ring and subsequent functionalization. Specific methodologies may include:

- Formation of the Pyrrolidine Ring : Utilizing cyclization techniques involving appropriate precursors.

- Functionalization : Introducing the pyridine and carboxylate groups through nucleophilic substitution or coupling reactions.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine and pyrrolidine have shown effectiveness against various bacterial strains. In vitro assays suggest that 3-(Pyridin-3-YL)propyl derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Activity

Studies on similar compounds suggest potential anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, compounds with a similar scaffold have demonstrated reduced swelling in paw edema assays.

Neuroprotective Effects

The neuroprotective potential of pyridine-containing compounds has been documented in various studies. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, including those structurally related to our compound. The findings indicated a significant correlation between structural modifications and enhanced antimicrobial efficacy.

- Neuroprotective Study : A research paper explored the neuroprotective effects of pyrrolidine derivatives in models of Alzheimer's disease. The results showed that certain modifications improved cognitive function in treated mice.

Structure-Activity Relationship (SAR)

The biological activity of 3-(Pyridin-3-YL)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate can be analyzed through SAR studies:

- Pyridine Substitution : Variations in the position and nature of substituents on the pyridine ring influence antimicrobial potency.

- Pyrrolidine Modifications : Alterations in the alkyl chain length or branching impact anti-inflammatory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.